molecular formula C6H4ClIN2O2 B169699 4-Chloro-2-iodo-6-nitroaniline CAS No. 123158-75-8

4-Chloro-2-iodo-6-nitroaniline

Cat. No. B169699
M. Wt: 298.46 g/mol
InChI Key: WDQPNLNIJFQQRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-iodo-6-nitroaniline is a chemical compound with the molecular formula C6H4ClIN2O2 . It is a solid substance and is used as a pharmaceutical intermediate . The IUPAC name for this compound is 4-chloro-2-iodo-6-nitroaniline .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-iodo-6-nitroaniline was analyzed using single-crystal XRD analysis . The compound was found to have a monoclinic structure with a Pc space group . The InChI code for this compound is 1S/C6H4ClIN2O2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H,9H2 .


Physical And Chemical Properties Analysis

4-Chloro-2-iodo-6-nitroaniline is a solid substance . It is thermally stable up to 115 °C . The compound has a molecular weight of 298.47 .

Scientific Research Applications

Application in Nonlinear Optics

  • Scientific Field : Optoelectronics and Photonics .
  • Summary of the Application : 4-Chloro-2-nitroaniline is used in the development of organic nonlinear optical single crystals. These crystals are of great significance in the field of optoelectronics, photonics, nonlinear optics, and laser technology .
  • Methods of Application : The 4-chloro-2-nitroaniline crystal was developed by a slow evaporation method at 40°C. The grown crystal was found to be a monoclinic structure with a Pc space group, as recognized by single-crystal XRD analysis .
  • Results or Outcomes : The synthesized material was found to be thermally stable up to 115°C. The laser utility limitation of the 4-chloro-2-nitroaniline crystal was expressed through laser beam-irradiated LDT analysis. The NLO second harmonic generation efficiency was tested by the Kurtz Perry powder method .

Application in Dye Production

  • Scientific Field : Chemical Industry .
  • Summary of the Application : 4-Chloro-2-iodo-6-nitroaniline can be used as an intermediate in the production of dyes .
  • Results or Outcomes : The outcome is the production of various types of dyes that can be used in textiles, plastics, and other industries .

Application in Pharmaceutical Industry

  • Scientific Field : Pharmaceutical Industry .
  • Summary of the Application : 4-Chloro-2-iodo-6-nitroaniline is used as a pharmaceutical intermediate .
  • Results or Outcomes : The outcome is the production of various pharmaceutical drugs that can be used for treating various diseases .

Application in Gasoline Production

  • Scientific Field : Petrochemical Industry .
  • Summary of the Application : 4-Chloro-2-iodo-6-nitroaniline can be used as an intermediate in the production of gasoline .
  • Results or Outcomes : The outcome is the production of various types of gasoline that can be used in vehicles and other machinery .

Application in Poultry Medicine Production

  • Scientific Field : Veterinary Medicine .
  • Summary of the Application : 4-Chloro-2-iodo-6-nitroaniline is used as an intermediate in the production of poultry medicines .
  • Results or Outcomes : The outcome is the production of various veterinary drugs that can be used for treating various diseases in poultry .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It also has specific target organ toxicity with repeated exposure, with the target organs being the blood and hematopoietic system .

properties

IUPAC Name

4-chloro-2-iodo-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClIN2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQPNLNIJFQQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10478493
Record name 4-Chloro-2-iodo-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-iodo-6-nitroaniline

CAS RN

123158-75-8
Record name 4-Chloro-2-iodo-6-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123158-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-iodo-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-chloro-2-nitroaniline (34.5 g) in acetic acid (500 ml) was refluxed with iodine monochloride (65.0 g) for 7 h with stirring, then was cooled and added to excess water. The precipitate was filtered off, washed with aqueous sodium sulphite and after column chromatography yielded 4-chloro-2-iodo-6-nitroaniline (8.5 g). δ (360 MHz, DMSO-d6) 7.13 (2H, bs, NH2), 8.08 (1H, d, 3-H) and 8.13 (1H, d, 5-H).
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Commercially available 4-chloro-2-nitro-phenylamine (17.4 g, 131.5 mmol) was dissolved in ethanol (300 mL), and thereto silver nitrate (27 g, 157.7 mmol) and iodine (40 g, 157.7 mmol) were added. The mixture was stirred for 8 hours at room temperature. At the end of reaction, the mixture was filtered using celite and washed with 100 ml of ethylacetate and concentrated. To the concentrate, added water and extracted with ethylacetate. The organic layer was washed with saturated sodium chloride solution and dried over anhydrous magnesium sulfate to give 2-amino-5-chloro-3-nitro-phenyliodide (27.4 g, Yield 69%).
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
27 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-iodo-6-nitroaniline
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-iodo-6-nitroaniline
Reactant of Route 3
4-Chloro-2-iodo-6-nitroaniline
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-iodo-6-nitroaniline
Reactant of Route 5
4-Chloro-2-iodo-6-nitroaniline
Reactant of Route 6
Reactant of Route 6
4-Chloro-2-iodo-6-nitroaniline

Citations

For This Compound
3
Citations
PD Leeson, R Baker, RW Carling… - Journal of medicinal …, 1991 - ACS Publications
Derivatives of the nonselective excitatory amino acid antagonist kynurenic acid (4-oxo-l, 4-dihydroquinoline-2-carboxylic acid, 1) have been synthesized and evaluated for in vitro …
Number of citations: 202 pubs.acs.org
AE Bradfield, KJP Orton, IC Roberts - Journal of the Chemical Society …, 1928 - pubs.rsc.org
… 4- Chloro- 2 - iodo-6-nitroaniline f ornis orange needles, mp 137-138" (Found : X, 54.2. C,H,O,N,ClI requires X, 54-4%), diazotisation of which with amyl nitrite in …
Number of citations: 14 pubs.rsc.org
W Dohle, A Staubitz, P Knochel - Chemistry–A European …, 2003 - Wiley Online Library
Phenylmagnesium chloride has been used for the conversion of selected nitroarenes into nitrenes. Their insertion into a neighboring sp 2 CH bond yielded functionalized heterocycles…

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.